molecular formula C7H12ClNO2 B1417870 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1024038-72-9

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No. B1417870
M. Wt: 177.63 g/mol
InChI Key: FINRNZAMIJPDPU-FTEHNKOGSA-N
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Description

“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a derivative of 3-Azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives involve various transition-metal-catalyzed and transition-metal-free catalytic systems . One method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .

Scientific Research Applications

Chemical Modifications and Biopolymer Applications

Xylan Derivatives and Applications : Research on xylan, a biopolymer, has shown that chemical modifications can produce ethers and esters with specific properties, leading to applications in drug delivery and as antimicrobial agents. This highlights the potential of chemically modified biopolymers in diverse applications, similar to how "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" might be applied in scientific research for its unique properties (Petzold-Welcke et al., 2014).

Solvent Applications in Extraction

Sustainable Lipophilic Solvents : A study on 2-methyloxolane (2-MeOx) as a sustainable alternative to hexane for the extraction of natural products underlines the importance of environmentally friendly solvents. This demonstrates the ongoing search for effective and less harmful solvents in scientific research, which could be relevant for considering "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" in similar contexts (Rapinel et al., 2020).

Flame Retardancy and Material Science

Cyclotriphosphazene Compounds : The research on cyclotriphosphazene compounds, known for their flame retardancy and dielectric properties, illustrates the potential of specific chemical structures in improving material safety and functionality. These findings suggest areas where "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" could be explored, given its structural uniqueness (Usri et al., 2021).

Hydrogen Storage and Energy

Organic Liquid Phase Hydrogen Carriers : An overview of organic compounds as hydrogen carriers reflects the ongoing research into alternative energy storage solutions. This area could be relevant for compounds like "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" in terms of research into novel energy materials (Bourane et al., 2016).

properties

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINRNZAMIJPDPU-FTEHNKOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

CAS RN

1212063-26-7
Record name rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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